![molecular formula C9H5ClF2N4O4S B14601665 2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole CAS No. 60167-81-9](/img/structure/B14601665.png)
2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole is a complex organic compound characterized by the presence of chloro, difluoromethyl, methylsulfanyl, and dinitro functional groups attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Nitration: Introduction of nitro groups to the benzimidazole ring.
Chlorination: Addition of the chloro group.
Fluorination: Incorporation of difluoromethyl group.
Thioether Formation: Introduction of the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions at the chloro or difluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while reduction of the nitro groups would produce corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving nitro and thioether groups.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the chloro and difluoromethyl groups can undergo nucleophilic substitution. The methylsulfanyl group can be oxidized to form reactive intermediates. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[Chloro(difluoro)methyl]-4,6-dinitro-1H-benzimidazole: Lacks the methylsulfanyl group.
2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-1H-benzimidazole: Lacks the nitro groups.
Uniqueness
The presence of both nitro and methylsulfanyl groups in 2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole makes it unique compared to other similar compounds
Properties
CAS No. |
60167-81-9 |
|---|---|
Molecular Formula |
C9H5ClF2N4O4S |
Molecular Weight |
338.68 g/mol |
IUPAC Name |
2-[chloro(difluoro)methyl]-7-methylsulfanyl-4,6-dinitro-1H-benzimidazole |
InChI |
InChI=1S/C9H5ClF2N4O4S/c1-21-7-4(16(19)20)2-3(15(17)18)5-6(7)14-8(13-5)9(10,11)12/h2H,1H3,(H,13,14) |
InChI Key |
GJPNBGMGZSKVQS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C2=C1NC(=N2)C(F)(F)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


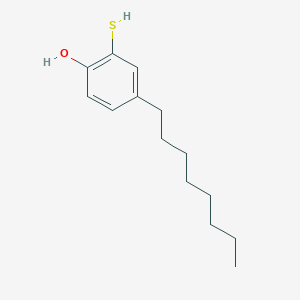
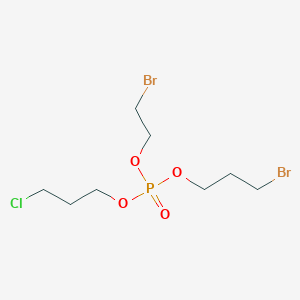
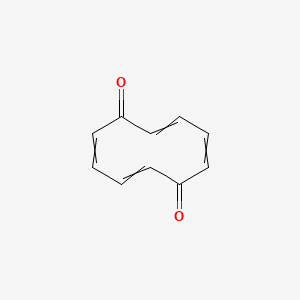

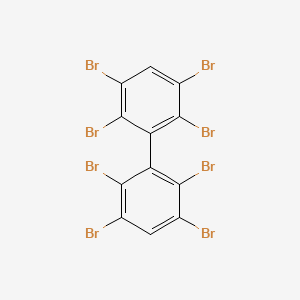
![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)

![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)
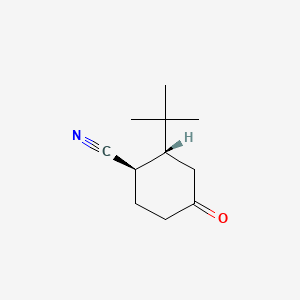
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)

![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)
![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)
